molecular formula C11H6Cl2O2 B2353991 2-(3,5-Dichlorobenzoyl)furan CAS No. 1249845-37-1

2-(3,5-Dichlorobenzoyl)furan

Cat. No.: B2353991
CAS No.: 1249845-37-1
M. Wt: 241.07
InChI Key: NWKXFWQRXRTYND-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen atom and four carbon atoms. This compound is characterized by the presence of a 3,5-dichlorobenzoyl group attached to the furan ring. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorobenzoyl)furan typically involves the reaction of 3,5-dichlorobenzoyl chloride with furan in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorobenzoyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorobenzoyl)furan involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biochemical effects. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, its ability to undergo electrophilic aromatic substitution reactions makes it a versatile compound in modifying biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzoyl group and the presence of the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXFWQRXRTYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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